2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Morpholinylcarbonothioylation: Incorporation of the morpholinylcarbonothioyl group.
Nitration: Introduction of the nitrobenzoate group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled pH levels. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitrobenzoate groups may play a role in binding to target molecules, while the morpholinylcarbonothioyl group could influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate include:
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate: Differing by the presence of a methoxy group instead of an ethoxy group.
6-bromo-2-morpholin-4-ylpyridin-3-amine: A compound with a similar bromine and morpholinyl group but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O6S/c1-2-28-17-12-14(19(30)22-7-9-27-10-8-22)11-16(21)18(17)29-20(24)13-3-5-15(6-4-13)23(25)26/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVQVFDOISOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362259 |
Source
|
Record name | STK329759 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6066-31-5 |
Source
|
Record name | STK329759 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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